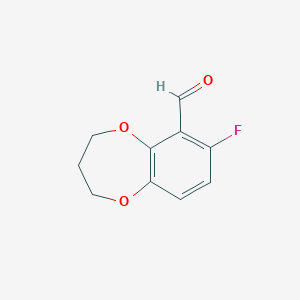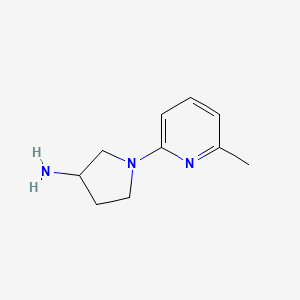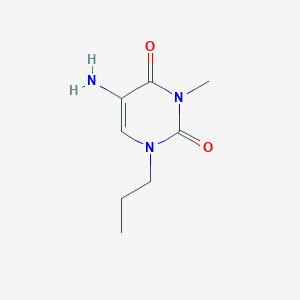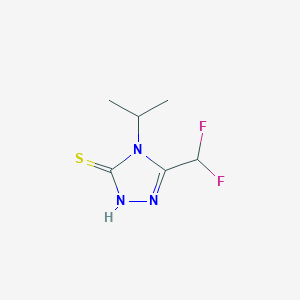
7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is an organic compound with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol This compound is characterized by a benzodioxepine ring system substituted with a fluorine atom at the 7th position and an aldehyde group at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde typically involves the following steps:
Formation of the Benzodioxepine Ring: The initial step involves the formation of the benzodioxepine ring system. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 7th position using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formylation: The aldehyde group is introduced at the 6th position through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid.
Reduction: 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-methanol.
Substitution: Various substituted benzodioxepine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride .
- 7-Ethyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde .
Uniqueness
7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group on the benzodioxepine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H9FO3 |
|---|---|
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
7-fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde |
InChI |
InChI=1S/C10H9FO3/c11-8-2-3-9-10(7(8)6-12)14-5-1-4-13-9/h2-3,6H,1,4-5H2 |
InChI-Schlüssel |
AWQUJZXTFKLIGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C(=C(C=C2)F)C=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetate](/img/structure/B13167749.png)


